molecular formula C8H14ClN5 B1339983 2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine CAS No. 287476-17-9

2-Chloro-4-ethylamino-15N-6-isopropylamino-1,3,5-triazine

Cat. No. B1339983
Key on ui cas rn: 287476-17-9
M. Wt: 216.68 g/mol
InChI Key: MXWJVTOOROXGIU-DETAZLGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04528027

Procedure details

2-methoxy-4-(1-methylethylamino)-6-ethylamino-1,3,5-triazine (14A) (Atraton) was prepared as a white solid (recrystallized from hexane), m.p.: 95°-96° C., by treating atrazine (Examples 5-8) with sodium methoxide according to the procedure described for preparing 13A from 9B, Example 13.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
13A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCNC1N=C(Cl)N=C(NC(C)C)N=1.C[O-].[Na+].[CH3:18][O:19][C:20]1[N:25]=[C:24]([NH:26][CH:27]2[CH2:29][CH2:28]2)[N:23]=[C:22]([NH:30][CH:31](C)[CH3:32])[N:21]=1.ClC1N=C(NC2CC2)N=C(NC(C)C)N=1>CCCCCC>[CH3:18][O:19][C:20]1[N:25]=[C:24]([NH:26][CH:27]([CH3:29])[CH3:28])[N:23]=[C:22]([NH:30][CH2:31][CH3:32])[N:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCNC1=NC(=NC(=N1)Cl)NC(C)C
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
13A
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC(=NC(=N1)NC1CC1)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)NC1CC1)NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC(=NC(=N1)NC(C)C)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.